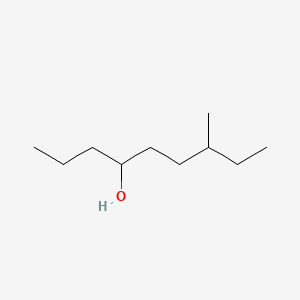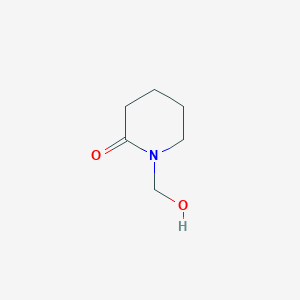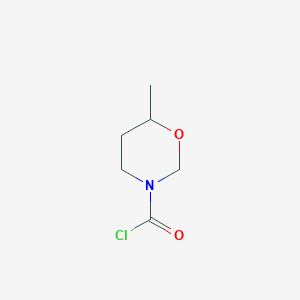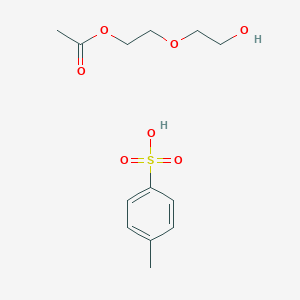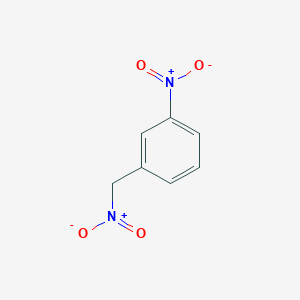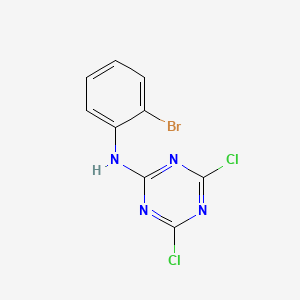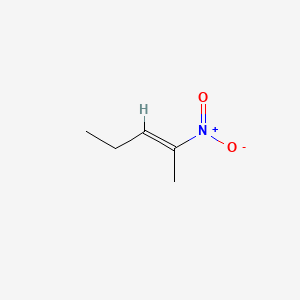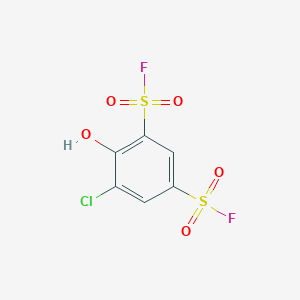
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chloro group, a hydroxy group, and two sulfonyl fluoride groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride typically involves the sulfonation of 5-chloro-4-hydroxybenzene followed by the introduction of sulfonyl fluoride groups. The reaction conditions often require the use of strong acids such as sulfuric acid and chlorosulfonic acid. The process can be summarized as follows:
Sulfonation: 5-Chloro-4-hydroxybenzene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.
Fluorination: The sulfonic acid groups are then converted to sulfonyl fluoride groups using chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The chloro and hydroxy groups can influence the reactivity of the benzene ring towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products can include alcohols or amines, depending on the specific reaction conditions.
科学的研究の応用
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique reactivity makes it useful in the development of advanced materials, including polymers and coatings.
Biological Research: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug candidates.
作用機序
The mechanism of action of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride groups act as electrophilic centers, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxy and chloro groups can also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
5-Chloro-4-hydroxybenzene-1,3-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonyl fluoride groups.
4-Hydroxybenzene-1,3-disulfonyl difluoride: Lacks the chloro group, affecting its reactivity and applications.
5-Bromo-4-hydroxybenzene-1,3-disulfonyl difluoride: Contains a bromo group instead of a chloro group, leading to different reactivity patterns.
Uniqueness
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is unique due to the presence of both chloro and sulfonyl fluoride groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
25314-25-4 |
|---|---|
分子式 |
C6H3ClF2O5S2 |
分子量 |
292.7 g/mol |
IUPAC名 |
5-chloro-4-hydroxybenzene-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O5S2/c7-4-1-3(15(8,11)12)2-5(6(4)10)16(9,13)14/h1-2,10H |
InChIキー |
KAGYNBOSIIDNFC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)O)Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


